molecular formula C29H30I6N4O8 B1218326 3-(acetamidomethyl)-5-[[9-[3-(acetamidomethyl)-5-carboxy-2,4,6-triiodoanilino]-9-oxononanoyl]amino]-2,4,6-triiodobenzoic acid CAS No. 25901-35-3

3-(acetamidomethyl)-5-[[9-[3-(acetamidomethyl)-5-carboxy-2,4,6-triiodoanilino]-9-oxononanoyl]amino]-2,4,6-triiodobenzoic acid

Cat. No.: B1218326
CAS No.: 25901-35-3
M. Wt: 1324 g/mol
InChI Key: AZQHFPSJBZBCNP-UHFFFAOYSA-N
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Description

3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) is a complex organic compound characterized by the presence of multiple iodine atoms and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the iodination of benzoic acid derivatives, followed by the introduction of acetamidomethyl groups. The final step involves the coupling of these intermediates with azelaoyldiimino groups under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of amide groups to amines.

    Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acid derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.

    Medicine: Explored for its potential use in targeted drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the development of advanced materials and as a component in specialized coatings and adhesives.

Mechanism of Action

The mechanism of action of 3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can facilitate binding to certain proteins or enzymes, leading to changes in their activity. Additionally, the amide groups may interact with cellular components, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,3’-(sebacoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid): Similar in structure but with a different linking group.

    Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(propionamidomethyl)-2,4,6-triiodobenzoic acid): Similar but with propionamidomethyl groups instead of acetamidomethyl groups.

Uniqueness

3,3’-(Azelaoyldiimino)bis(5-(acetamidomethyl)-2,4,6-triiodobenzoic acid) is unique due to its specific combination of iodine atoms and amide groups, which confer distinct chemical and biological properties

Properties

CAS No.

25901-35-3

Molecular Formula

C29H30I6N4O8

Molecular Weight

1324 g/mol

IUPAC Name

3-(acetamidomethyl)-5-[[9-[3-(acetamidomethyl)-5-carboxy-2,4,6-triiodoanilino]-9-oxononanoyl]amino]-2,4,6-triiodobenzoic acid

InChI

InChI=1S/C29H30I6N4O8/c1-12(40)36-10-14-20(30)18(28(44)45)24(34)26(22(14)32)38-16(42)8-6-4-3-5-7-9-17(43)39-27-23(33)15(11-37-13(2)41)21(31)19(25(27)35)29(46)47/h3-11H2,1-2H3,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45)(H,46,47)

InChI Key

AZQHFPSJBZBCNP-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)C)I)I)C(=O)O)I

Canonical SMILES

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)C)I)I)C(=O)O)I

25901-35-3

Synonyms

B 9720
B-9720

Origin of Product

United States

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